N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzamide Moiety: This step involves the reaction of the quinazolinone intermediate with 4-aminobenzoyl chloride under basic conditions.
Attachment of the Dimethoxyphenyl Ethyl Group: This is typically done through a Friedel-Crafts alkylation reaction using 3,4-dimethoxyphenylethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The quinazolinone core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as gefitinib and erlotinib, which are used as anticancer agents.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic agents.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is unique due to its combination of a quinazolinone core and a benzamide moiety, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O7S/c1-45-30-13-10-25(18-31(30)46-2)15-17-39-35(43)27-11-8-26(9-12-27)21-41-36(44)28-19-32-33(48-23-47-32)20-29(28)40-37(41)49-22-34(42)38-16-14-24-6-4-3-5-7-24/h3-13,18-20H,14-17,21-23H2,1-2H3,(H,38,42)(H,39,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFUBNUSGDLSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCCC6=CC=CC=C6)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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